molecular formula C10H14FNO3 B15338468 1-Boc-4-fluoro-2,5-dihydropyrrole-3-carbaldehyde

1-Boc-4-fluoro-2,5-dihydropyrrole-3-carbaldehyde

Cat. No.: B15338468
M. Wt: 215.22 g/mol
InChI Key: CJGOSFOBXHSXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-fluoro-2,5-dihydropyrrole-3-carbaldehyde is a chemical compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and an aldehyde functional group

Preparation Methods

The synthesis of 1-Boc-4-fluoro-2,5-dihydropyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the Boc protecting group and the fluorine atom. The final step involves the oxidation of the corresponding alcohol to form the aldehyde group. Reaction conditions often include the use of reagents such as tert-butyl chloroformate for Boc protection, fluorinating agents like Selectfluor, and oxidizing agents such as Dess-Martin periodinane for the aldehyde formation .

Chemical Reactions Analysis

1-Boc-4-fluoro-2,5-dihydropyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the fluorine with an amine group.

    Condensation: The aldehyde group can participate in condensation reactions, such as the formation of imines with primary amines.

Scientific Research Applications

1-Boc-4-fluoro-2,5-dihydropyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes and receptors.

    Medicine: It is a key intermediate in the synthesis of potential pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory drugs.

    Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-fluoro-2,5-dihydropyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may act as a precursor to bioactive molecules that target specific enzymes or receptors. The presence of the Boc protecting group and the fluorine atom can influence the compound’s reactivity and interaction with biological targets. For example, the Boc group can be removed under acidic conditions to reveal the active pyrrole moiety, which can then interact with target proteins .

Comparison with Similar Compounds

1-Boc-4-fluoro-2,5-dihydropyrrole-3-carbaldehyde can be compared with other pyrrole derivatives, such as:

    1-Boc-2,5-dihydropyrrole-3-carbaldehyde: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    4-fluoro-2,5-dihydropyrrole-3-carbaldehyde: Lacks the Boc protecting group, making it more reactive but less stable.

    1-Boc-4-chloro-2,5-dihydropyrrole-3-carbaldehyde: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.

Properties

Molecular Formula

C10H14FNO3

Molecular Weight

215.22 g/mol

IUPAC Name

tert-butyl 3-fluoro-4-formyl-2,5-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C10H14FNO3/c1-10(2,3)15-9(14)12-4-7(6-13)8(11)5-12/h6H,4-5H2,1-3H3

InChI Key

CJGOSFOBXHSXFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C(C1)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.